molecular formula C11H10F5NO3 B7420002 3-(2,6-Difluorophenyl)azetidin-3-ol; trifluoroacetic acid

3-(2,6-Difluorophenyl)azetidin-3-ol; trifluoroacetic acid

Cat. No.: B7420002
M. Wt: 299.19 g/mol
InChI Key: SPKREMZUVSLIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)azetidin-3-ol; trifluoroacetic acid is a chemical compound with the molecular formula C9H9F2NO.C2HF3O2. It is known for its unique structure, which includes a difluorophenyl group attached to an azetidin-3-ol ring, combined with trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)azetidin-3-ol typically involves the reaction of 2,6-difluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2,6-Difluorophenyl)azetidin-3-ol; trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and azetidin-3-ol ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride
  • 3-(2,6-Difluorophenyl)azetidin-3-ol acetate
  • 3-(2,6-Difluorophenyl)azetidin-3-ol phosphate

Uniqueness

3-(2,6-Difluorophenyl)azetidin-3-ol; trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which enhances its stability and solubility. This makes it particularly useful in various chemical and biological applications compared to its analogs .

Properties

IUPAC Name

3-(2,6-difluorophenyl)azetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.C2HF3O2/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9;3-2(4,5)1(6)7/h1-3,12-13H,4-5H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKREMZUVSLIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(C=CC=C2F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378506-51-3
Record name 3-(2,6-difluorophenyl)azetidin-3-ol; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.